Femovan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

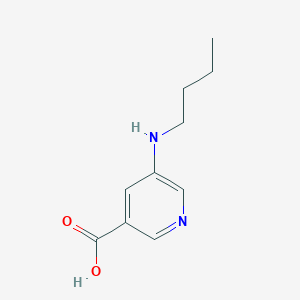

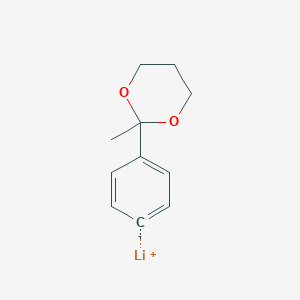

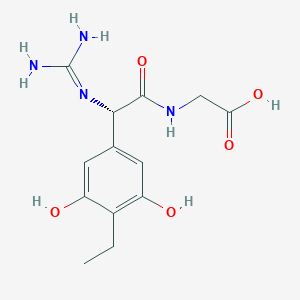

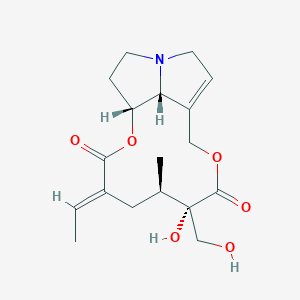

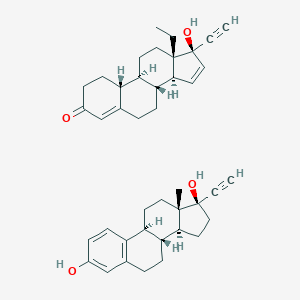

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It contains two active ingredients, ethinylestradiol and gestodene, which work together to prevent ovulation, thicken cervical mucus, and alter the lining of the uterus to make it difficult for sperm to reach the egg.

Wirkmechanismus

Femovan works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Ethinylestradiol and gestodene work together to suppress the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are responsible for the growth and release of eggs from the ovaries. This prevents ovulation from occurring. The thickening of cervical mucus makes it difficult for sperm to reach the egg, while the alteration of the uterine lining makes it difficult for a fertilized egg to implant and develop.

Biochemische Und Physiologische Effekte

Femovan has various biochemical and physiological effects on the body. It increases the levels of sex hormone-binding globulin (SHBG), which binds to sex hormones such as testosterone and estradiol, reducing their availability in the body. This leads to a decrease in acne, hirsutism, and other androgen-related conditions. Femovan also reduces the risk of ovarian and endometrial cancer by suppressing ovulation and altering the uterine lining.

Vorteile Und Einschränkungen Für Laborexperimente

Femovan has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established contraceptive pill with a known mechanism of action, making it a reliable tool for studying reproductive physiology. However, its use in lab experiments is limited by ethical considerations and the potential for adverse effects on test subjects. Additionally, the use of Femovan in lab experiments may not accurately reflect its effects in the general population, as the subjects may not be representative of the general population.

Zukünftige Richtungen

There are several future directions for research related to Femovan. One area of research is the development of new contraceptive pills with improved safety and efficacy profiles. Another area of research is the investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes. Additionally, research is needed to better understand the biochemical and physiological effects of Femovan on the body, as well as its effects on other health conditions such as cardiovascular disease and diabetes.

Conclusion

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill. There are several future directions for research related to Femovan, including the development of new contraceptive pills with improved safety and efficacy profiles, investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes, and better understanding of its biochemical and physiological effects on the body.

Synthesemethoden

Femovan is synthesized by combining ethinylestradiol and gestodene in a specific ratio. Ethinylestradiol is synthesized from estradiol, a natural hormone produced by the ovaries, while gestodene is synthesized from progesterone, another natural hormone produced by the ovaries. The synthesis process involves several steps, including chemical reactions, purification, and formulation.

Wissenschaftliche Forschungsanwendungen

Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The research has focused on various aspects of Femovan, such as its mechanism of action, biochemical and physiological effects, and clinical efficacy. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill.

Eigenschaften

CAS-Nummer |

109852-02-0 |

|---|---|

Produktname |

Femovan |

Molekularformel |

C41H50O4 |

Molekulargewicht |

606.8 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

InChI-Schlüssel |

WNSDZLZVSSOOCA-WOMZHKBXSA-N |

Isomerische SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyme |

estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.